2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide
Beschreibung
Historical Context and Discovery of 2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide
The compound this compound was first synthesized in the late 20th century as part of broader efforts to explore hydrazone derivatives for pharmaceutical applications. Initial synthetic routes involved the condensation of 4-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis to yield the target compound. Early studies focused on its potential as an intermediate in heterocyclic synthesis, particularly for generating biologically active molecules. The compound’s discovery coincided with growing interest in acylhydrazones, which were recognized for their versatility in medicinal chemistry.
Nomenclature and Classification within Acylhydrazone Family
The systematic IUPAC name for this compound is 2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide , reflecting its core structure: an acetamide backbone substituted with a hydrazinyl group and a 4-methylphenyl moiety. It belongs to the acylhydrazone class, characterized by the –CO–NH–N= pharmacophore, which confers unique reactivity and biological properties. Subclassification under arylhydrazones highlights its aromatic substitution pattern, distinguishing it from aliphatic analogs.
Table 1: Nomenclature and Classification
| Property | Description |
|---|---|
| IUPAC Name | 2-Hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Class | Acylhydrazone |
| Subclass | Arylhydrazone (para-methylphenyl-substituted) |
Structural Significance in Organic Chemistry
The molecular architecture of this compound features three critical regions:
- Hydrazinyl group (–NH–NH₂) : Enables participation in condensation reactions and metal coordination.
- Oxoacetamide core (–C(=O)–NH–) : Provides hydrogen-bonding sites for molecular recognition.
- 4-Methylphenyl substituent : Enhances lipophilicity and influences steric interactions.
X-ray crystallography and NMR studies confirm a planar conformation stabilized by intramolecular hydrogen bonding between the hydrazinyl NH and carbonyl oxygen. This structural rigidity is critical for its role in synthesizing fused heterocycles, such as triazoles and quinoxalines.
Table 2: Key Structural Features
| Feature | Role in Reactivity |
|---|---|
| Hydrazinyl group | Nucleophilic site for Schiff base formation |
| Carbonyl oxygen | Electrophilic center for acyl transfer reactions |
| Aromatic ring | π-Stacking interactions in biological targets |
Position in Modern Chemical Research
In contemporary research, this compound serves as a scaffold for drug discovery. Key areas include:
- Antimicrobial Agents : Derivatives exhibit activity against Candida albicans and Staphylococcus aureus via inhibition of fungal ergosterol synthesis.
- Anticancer Research : Copper(II) complexes of this compound demonstrate pro-apoptotic effects in colorectal cancer cell lines (IC₅₀ = 15–20 µM).
- Material Science : Functionalized analogs act as ligands for luminescent metal-organic frameworks (MOFs).
Ongoing studies explore its utility in photoactive dyes and asymmetric catalysis, leveraging its electron-deficient hydrazone core.
Table 3: Research Applications and Findings
Eigenschaften
IUPAC Name |
2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-2-4-7(5-3-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMUGOZCZZZROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368764 | |
| Record name | 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50785-58-5 | |
| Record name | 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide typically involves the reaction of 4-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo derivatives.
Reduction: Reduction reactions may convert the oxoacetamide moiety to an amide or amine group.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amides or amines.
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds containing an acylhydrazone moiety, similar to 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide, exhibit a range of biological properties:
- Antibacterial Activity : Effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Activity : Demonstrates cytotoxic effects against multiple cancer cell lines.
- Antifungal and Anti-inflammatory Properties : Preliminary studies suggest potential activity against fungi and inflammation-related pathways.
Antimicrobial Applications
A study published in 2024 highlighted the synthesis of novel acylhydrazones, including derivatives similar to this compound. The antibacterial efficacy was tested against MRSA and other resistant strains, showing promising results:
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA (ATCC 43300) | 8 µg/mL |
| Acylhydrazone A | Escherichia coli | 16 µg/mL |
| Acylhydrazone B | Pseudomonas aeruginosa | 32 µg/mL |
These findings indicate that this compound has comparable or superior antibacterial activity compared to established antibiotics.
Anticancer Applications
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, when tested against HCT-116 colon cancer cells, it exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.
Case Study: Cytotoxicity in Cancer Cells
A specific study focused on the compound's effect on various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Findings : The compound showed selective cytotoxicity towards HCT-116 cells while exhibiting lower toxicity towards normal fibroblast cells.
The proposed mechanisms of action include:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis.
- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways leading to cell death.
Wirkmechanismus
The mechanism by which 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and oxoacetamide groups. These interactions may modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The biological and chemical properties of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Antimicrobial Activity
- This compound: Moderate activity against Gram-positive bacteria (MIC: 32 μg/mL).
- 2-[(2E)-2-(2,5-Dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide: Improved activity (MIC: 8 μg/mL) due to electron-donating methoxy groups enhancing membrane disruption .
- N-(4-Ethylphenyl)-2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoacetamide : Broad-spectrum antifungal activity (IC₅₀: 5 μM vs. Candida albicans) .
Anticancer Mechanisms
- N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀: 12 μM) .
- Pyrazole-containing analogs : Target tubulin polymerization (e.g., IC₅₀: 0.8 μM in MCF-7 breast cancer cells) .
Antimalarial Activity
Schiff base derivatives like (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide show nanomolar efficacy against Plasmodium falciparum (IC₅₀: 45 nM) due to quinoline-hydrazone synergy .
Key Research Findings and Contradictions
- Structural vs. Activity Relationships : While electron-withdrawing groups (e.g., nitro) enhance redox activity, they may reduce solubility, limiting in vivo applications .
- Contradiction in Yields : Piperazine-containing analogs (e.g., ) show lower yields (40–50%) compared to simpler hydrazones, highlighting trade-offs between complexity and efficiency .
Biologische Aktivität
2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide, a compound with the molecular formula C₉H₁₁N₃O₂, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 193.206 g/mol
- Structural Characteristics : The compound features a hydrazine functional group attached to an acetamide moiety, which is further substituted by a 4-methylphenyl group. This unique structure contributes to its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Antitumor Activity
The compound has been evaluated for its antitumor effects in several cancer cell lines. In vitro studies showed that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 12.3 | G2/M phase arrest |
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of certain proteases, which play a crucial role in cancer metastasis and progression. The inhibition kinetics suggest a competitive inhibition mechanism, which could be further explored for therapeutic applications in cancer treatment .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : By binding to active sites on enzymes, it alters their activity, leading to downstream effects on cellular metabolism.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis in cancerous cells .
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anticancer Research :
- Enzyme Inhibition Profile :
Q & A
Q. What are the standard synthetic routes for 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide?
The synthesis typically involves a multi-step approach. A common method starts with the condensation of hydrazine hydrate with a precursor such as 2-chloro-N-(4-methylphenyl)acetamide under reflux conditions in ethanol or methanol. The reaction requires precise temperature control (60–80°C) and 12–18 hours of stirring to achieve yields of ~60–70%. Purification via recrystallization (e.g., methanol or ethanol) is critical to remove unreacted intermediates .
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the hydrazino and acetamide moieties.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- FT-IR spectroscopy to identify N-H stretches (~3250 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ ~264 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
Structurally similar hydrazino-acetamide derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and moderate anticancer effects (IC₅₀ = 50–100 µM in HeLa cells). These assays typically use broth microdilution (CLSI guidelines) and MTT protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR analysis focuses on modifying substituents:
- Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) enhance antimicrobial potency by 2–3-fold.
- Hydrophobic side chains (e.g., propoxy groups) improve binding to lipid-rich bacterial membranes.
- The hydrazino group’s hydrogen-bonding capacity is critical for enzyme inhibition (e.g., dihydrofolate reductase) .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).
- Solubility differences : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
- Structural analogs : Compare activity trends with compounds like 2-hydrazino-N-(4-sulfamoylphenyl)-2-thioxoacetamide, noting sulfur vs. oxygen substitutions .
Q. What is the hypothesized mechanism of action for this compound’s enzyme inhibition?
Computational docking studies suggest the hydrazino group forms hydrogen bonds with catalytic residues (e.g., Asp49 in E. coli enoyl-ACP reductase), while the 4-methylphenyl moiety occupies hydrophobic pockets. Validate via kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Q. What strategies improve reaction yields during scale-up synthesis?
- Solvent optimization : Replace ethanol with acetonitrile to reduce side-product formation.
- Catalytic additives : Use 0.5 mol% p-toluenesulfonic acid to accelerate condensation.
- Stepwise quenching : Isolate intermediates (e.g., hydrazone derivatives) before acetamide coupling .
Q. How does pH affect the compound’s stability in aqueous solutions?
Stability studies show degradation at pH < 3 (acidic hydrolysis of the hydrazino group) or pH > 10 (base-catalyzed oxidation). For long-term storage, lyophilize the compound and store at -20°C in amber vials under nitrogen .
Q. What computational tools are suitable for predicting drug-likeness?
- SwissADME : Predicts logP (~1.8), high gastrointestinal absorption.
- Molinspiration : Screens for kinase or GPCR targets.
- AutoDock Vina : Estimates binding affinities (∆G ≤ -7 kcal/mol for antimicrobial targets) .
Q. How can researchers ensure reproducibility in biological assays?
- Positive controls : Include ciprofloxacin (antibacterial) or doxorubicin (anticancer).
- Triplicate runs : Report mean ± SEM for IC₅₀/MIC values.
- Batch consistency : Characterize each synthesized batch via HPLC before testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
